molecular formula C15H23ClN2O B001180 Milnacipran hydrochloride CAS No. 101152-94-7

Milnacipran hydrochloride

Cat. No.: B001180
CAS No.: 101152-94-7
M. Wt: 282.81 g/mol
InChI Key: XNCDYJFPRPDERF-UQKHFXBCSA-N
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Mechanism of Action

Target of Action

Milnacipran Hydrochloride primarily targets the reuptake transporters of two neurotransmitters: serotonin and norepinephrine . These neurotransmitters play crucial roles in modulating mood and pain perception. This compound inhibits norepinephrine uptake with greater potency than serotonin .

Mode of Action

This compound acts as a selective serotonin and norepinephrine reuptake inhibitor (SNRI). It binds to the reuptake transporters of serotonin and norepinephrine, inhibiting their reuptake and thereby increasing their levels in the synaptic cleft . This results in enhanced serotonergic and noradrenergic neurotransmission .

Biochemical Pathways

The increased levels of serotonin and norepinephrine in the synaptic cleft enhance the signaling in the descending inhibitory pain pathways in the brain and spinal cord . This is believed to mitigate pain sensations, which is particularly relevant in conditions like fibromyalgia .

Pharmacokinetics

This compound is well absorbed and has a bioavailability of approximately 85% . It undergoes minimal metabolism via the CYP450 system, with the majority of the dose excreted unchanged in urine (55%) . It has a low binding to plasma proteins (13%) . The elimination half-life of this compound is approximately 6-8 hours .

Result of Action

The increased levels of serotonin and norepinephrine due to the action of this compound can lead to decreased pain transmission, which is beneficial in the treatment of fibromyalgia . It also has potential implications in mood regulation, which can be beneficial in the treatment of depressive disorders .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain other medications can interact with this compound and affect its action . Additionally, individual patient factors such as renal function and hepatic function can also impact the pharmacokinetics and hence the efficacy of this compound .

Safety and Hazards

Milnacipran hydrochloride may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is considered to be a very safe drug, with an adverse-event profile clearly superior to that of TCAs and, to a certain extent, that of SSRIs .

Future Directions

Milnacipran hydrochloride is indicated for the management of fibromyalgia in patients that are 18 years old or above . While milnacipran may be used for the treatment of major depressive disorder (MDD), it is only recommended in adult patients who are 18 years old or above . Some regional prescribing information notes that the use of the medication is specifically for the short-term symptomatic relief of MDD .

Biochemical Analysis

Biochemical Properties

Milnacipran hydrochloride demonstrates a unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .

Cellular Effects

This compound’s role as a selective serotonin and norepinephrine reuptake inhibitor (SNRI) influences cell function by increasing the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing their signaling . This can impact various cellular processes, including cell signaling pathways and gene expression related to mood regulation and pain perception .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of the reuptake of serotonin and noradrenaline. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing their signaling . This can lead to changes in gene expression and enzyme activation or inhibition within the cell .

Temporal Effects in Laboratory Settings

The peak plasma concentration of unchanged this compound is attained at 3.5 hours and is lower than the peak plasma concentration of radioactivity observed at 4.3 hours, indicating substantial metabolism of this compound upon oral administration . This suggests that the effects of this compound can change over time in laboratory settings.

Dosage Effects in Animal Models

In animal models, the effects of this compound have been shown to vary with different dosages

Metabolic Pathways

This compound undergoes minimal CYP450 related metabolism, with the majority of the dose excreted unchanged in urine (55%), indicating that it is involved in metabolic pathways that do not extensively metabolize the compound .

Transport and Distribution

The mean volume of distribution recorded for racemic this compound following a single intravenous dose to healthy subjects was approximately 400 L . This suggests that this compound is widely distributed within the body.

Chemical Reactions Analysis

Types of Reactions

Milnacipran hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include metal hydrides for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions are primarily the amine derivatives, which are crucial intermediates in the synthesis of this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Milnacipran hydrochloride involves the conversion of 2-(aminomethyl)-N,N-diethylbenzeneethanamine to Milnacipran followed by the addition of hydrochloric acid to form Milnacipran hydrochloride.", "Starting Materials": ["2-(aminomethyl)-N,N-diethylbenzeneethanamine", "Sodium borohydride", "Methyl iodide", "Ethyl acetate", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Water"], "Reaction": [ "Reduction of 2-(aminomethyl)-N,N-diethylbenzeneethanamine with sodium borohydride in methanol to form 2-(aminomethyl)-N,N-diethylbenzeneethanol", "Alkylation of 2-(aminomethyl)-N,N-diethylbenzeneethanol with methyl iodide in the presence of sodium hydroxide in ethyl acetate to form 2-(aminomethyl)-N,N-diethyl-1-methylbenzeneethanamine", "Reduction of 2-(aminomethyl)-N,N-diethyl-1-methylbenzeneethanamine with sodium borohydride in methanol to form Milnacipran", "Addition of hydrochloric acid to Milnacipran in water to form Milnacipran hydrochloride" ] }

CAS No.

101152-94-7

Molecular Formula

C15H23ClN2O

Molecular Weight

282.81 g/mol

IUPAC Name

(1S)-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide;hydrochloride

InChI

InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13?,15-;/m1./s1

InChI Key

XNCDYJFPRPDERF-UQKHFXBCSA-N

Isomeric SMILES

CCN(CC)C(=O)[C@]1(CC1CN)C2=CC=CC=C2.Cl

SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

Canonical SMILES

CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl

101152-94-7

Pictograms

Acute Toxic

Synonyms

1 Phenyl 1 diethylaminocarbonyl 2 aminomethylcyclopropane HCl
1-phenyl-1-diethylaminocarbonyl-2-aminomethylcyclopropane HCl
F 2207
F-2207
F2207
Ixel
midalcipran
milnacipran
milnacipran hydrochloride
Savella

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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